molecular formula C15H16N2O2 B8044784 2-(Benzyloxy)-N'-phenylacetohydrazide

2-(Benzyloxy)-N'-phenylacetohydrazide

Cat. No.: B8044784
M. Wt: 256.30 g/mol
InChI Key: UOHMHZVWLWKTTP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-N'-phenylacetohydrazide is a chemical compound characterized by its unique structure, which includes a benzyloxy group attached to an acetohydrazide moiety, further linked to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-N'-phenylacetohydrazide typically involves the reaction of benzyloxyacetic acid with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then further processed to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-N'-phenylacetohydrazide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions can occur at the benzyl or phenyl groups, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Derivatives with different substituents on the benzyl or phenyl rings.

Scientific Research Applications

2-(Benzyloxy)-N'-phenylacetohydrazide has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.

  • Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-N'-phenylacetohydrazide exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

  • Phenylhydrazine derivatives: These compounds share the phenylhydrazine moiety but differ in their substituents.

  • Benzyl derivatives: Compounds with benzyl groups attached to different functional groups.

Uniqueness: 2-(Benzyloxy)-N'-phenylacetohydrazide is unique due to its specific combination of benzyloxy and phenyl groups, which can impart distinct chemical properties and reactivity compared to other similar compounds.

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Properties

IUPAC Name

N'-phenyl-2-phenylmethoxyacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-15(17-16-14-9-5-2-6-10-14)12-19-11-13-7-3-1-4-8-13/h1-10,16H,11-12H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHMHZVWLWKTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NNC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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